molecular formula C25H26N4O4 B11211553 N-(3,4-dimethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(3,4-dimethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11211553
M. Wt: 446.5 g/mol
InChI Key: RUDWXERVQJHNPJ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a pyrrolopyrimidine core, which is a fused bicyclic system, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the dimethoxyphenyl and phenyl groups, as well as the acetamide moiety, through various substitution and coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to facilitate reactions and purifications.

    Temperature and pressure control: Maintaining optimal conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of pyrrolopyrimidine derivatives with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of key enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE include other pyrrolopyrimidine derivatives, such as:

    Pyrrolopyrimidine-2-carboxamides: Known for their anticancer properties.

    Pyrrolopyrimidine-4-ones: Studied for their antiviral activities.

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrimidine derivatives.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C25H26N4O4/c1-16(2)29-15-26-23-19(17-8-6-5-7-9-17)13-28(24(23)25(29)31)14-22(30)27-18-10-11-20(32-3)21(12-18)33-4/h5-13,15-16H,14H2,1-4H3,(H,27,30)

InChI Key

RUDWXERVQJHNPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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